Riboflavin tetrabutyrate

説明

特性

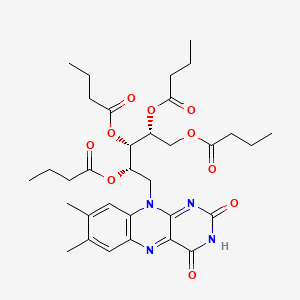

IUPAC Name |

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNIWUJSIGSWKK-BBANNHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046892 | |

| Record name | Riboflavin tetrabutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752-56-7 | |

| Record name | Hibon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riboflavin tetrabutyrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riboflavin tetrabutyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riboflavin tetrabutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOFLAVIN TETRABUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Riboflavin Tetrabutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2). This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed methodologies and comparative data for the preparation and purification of this compound.

Introduction

Riboflavin tetrabutyrate (C₃₃H₄₄N₄O₁₀, CAS RN®: 752-56-7) is a fat-soluble ester of riboflavin, which enhances its solubility in organic solvents and lipids compared to its parent compound.[1][2] This increased lipophilicity can improve its absorption and bioavailability, making it a compound of interest for various pharmaceutical and nutritional applications.[1] This guide details the established chemical synthesis route, purification methods, and analytical characterization of this compound.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the esterification of riboflavin with butyric anhydride (B1165640) using a strong acid catalyst, such as perchloric acid.[1][3] This reaction results in the formation of the 2',3',4',5'-tetrabutyrate ester.

Experimental Protocol: Perchloric Acid Catalyzed Esterification

This protocol is adapted from established patent literature.[1]

Materials:

-

Riboflavin

-

Butyric anhydride

-

60% Perchloric acid (aqueous solution)

-

Deionized water

-

Ether, benzene, or ethanol (B145695) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, add 1 gram of riboflavin to 10 cm³ of butyric anhydride.

-

With vigorous stirring at room temperature, carefully add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into 50 cm³ of water. An orange-yellow layer containing the product will separate.

-

Separate the orange-yellow organic layer and concentrate it under reduced pressure to remove excess butyric anhydride and water.

-

The resulting crude this compound can then be purified by recrystallization.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and the acid catalyst. The most commonly cited method is recrystallization.

Experimental Protocol: Recrystallization

Procedure:

-

Dissolve the crude this compound obtained from the synthesis step in a minimal amount of a suitable hot solvent. Solvents such as ether, benzene, or ethanol can be used.[1]

-

Once fully dissolved, allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cooling in an ice bath can be employed to maximize the yield of the purified crystals.

-

Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to obtain the final product.

Alternative and Modern Purification Techniques

While recrystallization is a classic and effective method, modern chromatographic techniques can also be employed for the purification and analysis of this compound.

-

Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would likely be effective.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both the analysis of purity and for preparative purification of riboflavin derivatives.[4][5] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) can be used.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [6] |

| Molecular Weight | 656.72 g/mol | [6] |

| Appearance | Reddish-yellow, crystals - powder | [2] |

| Melting Point | 145 - 147 °C | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO | [2][7] |

Table 1: Physical and Chemical Properties of this compound

| Reactant | Amount |

| Riboflavin | 1.0 g |

| Butyric Anhydride | 10 cm³ |

| 60% Perchloric Acid | 0.5 cm³ |

| Product | Yield |

| This compound | 1.5 g |

Table 2: Reaction Yield for the Synthesis of this compound[1]

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 60.35 | 60.31 |

| Hydrogen (H) | 6.90 | 6.86 |

| Nitrogen (N) | 8.53 | 8.62 |

Table 3: Elemental Analysis of this compound[1]

| Parameter | Specification | Reference |

| Assay (Absorptiometry) | 98.0 - 102.0% | [6] |

| Storage Condition | Keep at 2-10 °C | [6] |

Table 4: Commercial Product Specifications

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Figure 1: Synthesis and Purification Workflow of this compound.

Logical Relationship of Reactants to Product

Caption: Figure 2: Molecular Transformation in this compound Synthesis.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is recommended for the comprehensive characterization and purity assessment of synthesized this compound.

-

UV-Visible Spectroscopy: Riboflavin and its derivatives exhibit characteristic absorption spectra. The absorption spectrum of this compound can be recorded in various solvents to confirm its identity.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the esterification by identifying the characteristic carbonyl (C=O) stretching vibrations of the butyrate (B1204436) ester groups, which will be distinct from the hydroxyl groups of the starting riboflavin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of this compound would show characteristic signals for the butyrate groups, which would be absent in the spectra of riboflavin.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (656.72 g/mol ).[9]

-

High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is an excellent method for determining the purity of the final product.[4][5]

Conclusion

This technical guide has detailed a robust and well-established protocol for the synthesis of this compound via perchloric acid-catalyzed esterification of riboflavin with butyric anhydride. The guide also outlines the standard purification technique of recrystallization and suggests modern chromatographic methods for achieving high purity. The provided quantitative data and analytical methods will be valuable for researchers and professionals engaged in the synthesis, development, and analysis of this lipophilic vitamin B2 derivative.

References

- 1. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GB943078A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 752-56-7・this compound・185-00861・183-00862[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. researchgate.net [researchgate.net]

- 8. Absorption and fluorescence spectra of this compound in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Riboflavin, 2',3',4',5'-tetrabutanoate [webbook.nist.gov]

An In-depth Technical Guide to Riboflavin Tetrabutyrate: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2), presents enhanced bioavailability and unique biological activities, making it a compound of significant interest in pharmaceutical and nutraceutical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and mechanism of action, with a focus on its antioxidant capabilities. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Chemical Properties and Structure

Riboflavin tetrabutyrate is synthesized by the esterification of the four hydroxyl groups of the ribityl side chain of riboflavin with butyric acid. This structural modification significantly increases its lipid solubility compared to its parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [1][2] |

| Molecular Weight | 656.73 g/mol | [1][2] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 149 °C | [1] |

| Solubility | DMSO (Slightly), Methanol (Sparingly), Insoluble in water | [1] |

| LogP | 3.72880 | [1] |

| pKa (Predicted) | 9.83 ± 0.70 | [1] |

| CAS Number | 752-56-7 | [1] |

Chemical Structure

The chemical structure of this compound consists of the isoalloxazine ring of riboflavin with its ribityl side chain fully esterified with butyrate (B1204436) groups.

Canonical SMILES: CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC[1]

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of riboflavin with butyric anhydride (B1165640) in the presence of a catalyst.[1]

Experimental Protocol:

-

Reaction Setup: To 1 g of riboflavin, add 10 cm³ of butyric anhydride in a suitable reaction vessel.

-

Catalyst Addition: With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous solution of perchloric acid to the mixture.

-

Reaction Quenching: After the reaction is complete (monitor by TLC), pour the reaction mixture into 50 cm³ of water. An orange-yellow layer of this compound will separate.

-

Isolation: Concentrate the orange-yellow layer under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ether, benzene, or ethanol.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum.

Mechanism of Action: Antioxidant Activity

This compound exhibits potent antioxidant and lipid peroxide-removing activity.[2] Its mechanism of action is believed to be multifaceted, primarily leveraging the redox properties of the flavin moiety and potentially influencing endogenous antioxidant pathways.

Role in the Glutathione (B108866) Redox Cycle

Riboflavin is a precursor to flavin adenine (B156593) dinucleotide (FAD), a crucial coenzyme for glutathione reductase. This enzyme is essential for the regeneration of reduced glutathione (GSH), a key cellular antioxidant. By providing a source of riboflavin, this compound can support the glutathione redox cycle, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Caption: Role of this compound in the Glutathione Redox Cycle.

Modulation of the Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. While direct evidence for this compound is emerging, riboflavin has been shown to influence the Nrf2 pathway. It is hypothesized that by reducing oxidative stress, this compound can promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant response element (ARE)-dependent genes, including those for enzymes involved in glutathione synthesis and recycling.

Caption: Proposed Modulation of the Nrf2 Signaling Pathway by this compound.

Experimental Protocols: Assessment of Antioxidant Activity

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

Experimental Workflow:

Caption: Experimental Workflow for the Malondialdehyde (MDA) Assay.

Detailed Protocol:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Reaction Mixture: To 100 µL of the sample, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 15 minutes.

-

Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 532 nm.

-

Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound is a promising lipophilic derivative of Vitamin B2 with enhanced properties that make it a valuable compound for further investigation. Its chemical characteristics, coupled with its significant antioxidant activity, suggest potential applications in the prevention and treatment of conditions associated with oxidative stress. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Solubility of Riboflavin Tetrabutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2), in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both quantitative and qualitative data, detailed experimental methodologies, and relevant biological context.

Introduction to Riboflavin Tetrabutyrate

This compound (C₃₃H₄₄N₄O₁₀, Molar Mass: 656.72 g/mol ) is a synthetic ester of riboflavin. The addition of four butyrate (B1204436) groups significantly increases its lipophilicity compared to the parent riboflavin, leading to enhanced solubility in organic solvents and oils. This property is particularly advantageous in pharmaceutical and nutraceutical formulations where lipid-based delivery systems are employed to improve bioavailability.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall efficacy. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 | ≥ 0.152 | Not Specified | [1] |

| Ethanol | 33 | 0.050 | Not Specified | [2] |

Note: The notation "≥" indicates that the solubility is at least the specified value, but the saturation point was not reached in the cited experiment.

Qualitative Solubility Data

| Solvent | Solubility Description | Citation |

| Methanol | Freely Soluble | [3][4] |

| Acetone | Soluble | [3] |

| Chloroform | Freely Soluble | [3][4] |

| Diethyl Ether | Slightly Soluble | [3][4] |

| Water | Insoluble | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development. The following section outlines a standard experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This is followed by a description of analytical methods for quantification.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvent (e.g., methanol, ethanol, acetone, chloroform)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification

HPLC is a precise and specific method for quantifying this compound.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is common.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound (around 445 nm) is suitable.

-

Quantification: A calibration curve is generated using standard solutions of known this compound concentrations to determine the concentration of the unknown sample.

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

-

Wavelength: The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Quantification: The concentration is calculated using a standard calibration curve prepared with known concentrations of this compound in the same solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Biological Context: Riboflavin and Cellular Signaling

While the solubility of this compound is a physicochemical property, the biological activity of its parent compound, riboflavin, involves various cellular signaling pathways. Understanding these pathways provides a broader context for the importance of riboflavin in biological systems. One such pathway is the AMPK/PGC-1α/HO-1 signaling pathway, which is involved in cellular energy homeostasis and antioxidant defense. Riboflavin has been shown to ameliorate mitochondrial dysfunction through this pathway.

Conclusion

This technical guide provides a summary of the solubility of this compound in various organic solvents, detailed experimental protocols for its determination, and relevant biological context. The enhanced solubility of this compound in organic solvents makes it a promising candidate for formulation in lipid-based drug delivery systems. The provided methodologies offer a robust framework for researchers to accurately assess its solubility, a critical step in the development of effective and bioavailable formulations.

References

A Comparative Analysis of the Bioavailability of Riboflavin Tetrabutyrate versus Riboflavin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620), or vitamin B2, is a crucial water-soluble vitamin essential for a myriad of metabolic processes. Its absorption, however, is limited by a saturable transport mechanism in the small intestine. To overcome this limitation and potentially enhance its therapeutic efficacy, lipophilic derivatives such as riboflavin 2',3',4',5'-tetrabutyrate have been developed. This technical guide provides a comprehensive comparison of the bioavailability of riboflavin tetrabutyrate and riboflavin, drawing upon available scientific literature. While direct, head-to-head comparative pharmacokinetic studies in humans are limited, this document synthesizes existing data on riboflavin pharmacokinetics, the metabolic fate of this compound, and the theoretical underpinnings for its potential for enhanced bioavailability. This guide also outlines detailed experimental protocols for future comparative studies and utilizes data visualization to illustrate key pathways and workflows.

Introduction to Riboflavin and its Tetrabutyrate Ester

Riboflavin is the precursor of the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for a wide range of redox reactions vital for energy metabolism, cellular respiration, and the metabolism of other vitamins.[1][2] Dietary riboflavin is primarily found in the form of FMN and FAD, which are hydrolyzed to free riboflavin in the small intestine prior to absorption.[1] The intestinal absorption of riboflavin is a carrier-mediated process that is saturable, with a maximum absorption of approximately 27 mg from a single oral dose in healthy adults.[3][4]

This compound is a synthetic, lipophilic ester of riboflavin, where the four hydroxyl groups of the ribityl side chain are esterified with butyric acid.[5] This modification is intended to increase its lipid solubility, potentially leading to improved absorption and bioavailability compared to the hydrophilic free riboflavin.[5]

Comparative Bioavailability: A Review of the Evidence

Pharmacokinetics of Oral Riboflavin

A foundational human study provides detailed pharmacokinetic parameters for orally administered riboflavin.

Table 1: Pharmacokinetic Parameters of Oral Riboflavin in Healthy Humans

| Parameter | Value | Reference |

| Maximum Absorbable Dose | 27 mg | [3][4] |

| Absorption Half-life (t½) | 1.1 hours | [3][4] |

| Peak Plasma Concentration (Cmax) | Dose-dependent | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | Dose-dependent | [3][4] |

| Elimination Half-life | Approximately 1 hour | [6] |

Data from a study involving oral administration of 20, 40, and 60 mg of riboflavin to healthy male and female subjects.[3][4]

Metabolism and Putative Bioavailability of this compound

This compound is designed to be a prodrug of riboflavin. Its increased lipophilicity is hypothesized to allow for more efficient passive diffusion across the intestinal membrane.

Hydrolysis by Pancreatic Lipase (B570770): In the small intestine, this compound is hydrolyzed by pancreatic lipase, releasing free riboflavin and butyric acid.[1][3][7] This enzymatic cleavage is essential for the subsequent absorption of riboflavin.

Potential for Enhanced Absorption: The butyrate (B1204436) moieties not only increase lipophilicity but may also have a secondary effect on riboflavin absorption. Studies have shown that sodium butyrate can up-regulate the expression of the riboflavin transporter-3 (RFVT3) in intestinal epithelial cells, which could potentially enhance the uptake of the released riboflavin.[8][9]

A patent for this compound suggests that its administration leads to a slower rise in total riboflavin blood levels that remain at an effective concentration for a longer duration compared to free riboflavin, indicating a sustained-release profile.[4] However, this claim is not substantiated with detailed pharmacokinetic data in the public domain.

Experimental Protocols for a Comparative Bioavailability Study

To definitively compare the bioavailability of this compound and riboflavin, a randomized, crossover clinical trial is recommended.

Study Design

A single-dose, randomized, two-period, two-sequence crossover study in healthy adult volunteers.

Subjects

A minimum of 12 healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Dosing Regimen

-

Treatment A: A single oral dose of riboflavin (e.g., 100 mg).

-

Treatment B: A single oral dose of this compound, molar equivalent to the riboflavin dose.

-

A washout period of at least one week between the two treatment periods.

Blood Sampling

Venous blood samples (e.g., 5 mL) to be collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Analytical Method

Plasma concentrations of riboflavin and its major metabolites (FMN and FAD) to be determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

Pharmacokinetic Analysis

The following pharmacokinetic parameters to be calculated for both treatments using non-compartmental analysis:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

-

t½ (Elimination half-life)

Statistical Analysis

Analysis of variance (ANOVA) to be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to determine if there are any statistically significant differences between the two formulations.

Visualizing the Pathways and Processes

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in the intestine.

Experimental Workflow for Comparative Bioavailability Study

Caption: Experimental workflow for a crossover bioavailability study.

Conclusion and Future Directions

This compound presents a promising lipophilic prodrug strategy to potentially enhance the oral bioavailability of riboflavin. The enzymatic hydrolysis by pancreatic lipase to release free riboflavin in the small intestine is a key metabolic step. While theoretical advantages and qualitative observations suggest improved absorption and a sustained-release profile for the tetrabutyrate ester, there is a clear need for well-controlled, head-to-head pharmacokinetic studies in humans to quantify these potential benefits. The experimental protocol outlined in this guide provides a framework for such a study. Future research should focus on generating robust comparative data on Cmax, Tmax, and AUC to definitively establish the bioavailability profile of this compound relative to riboflavin. Such data would be invaluable for drug development professionals seeking to optimize riboflavin delivery for various therapeutic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on fatty acid esters of flavins. 8. Mechanism of hydrolysis of this compound by pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Riboflavin Butyrate? [synapse.patsnap.com]

- 5. Riboflavin Supplementation Promotes Butyrate Production in the Absence of Gross Compositional Changes in the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin B2 (Riboflavin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Studies on fatty acid esters of flavins. II. Hydrolysis of fatty acid esters of riboflavin by pancreatic lipase and digestive juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sodium Butyrate Enhances Intestinal Riboflavin Uptake via Induction of Expression of Riboflavin Transporter-3 (RFVT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium butyrate enhances intestinal riboflavin uptake via induction of expression of riboflavin transporter-3 (RFVT3) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Riboflavin Tetrabutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Tetrabutyrate (RT), a lipophilic derivative of Riboflavin (Vitamin B2), has been recognized for its antioxidative and lipid peroxide-removing activities.[1][2] As a synthetic ester, RT offers enhanced solubility in organic solvents and oils compared to its parent compound, potentially improving its bioavailability and efficacy within cellular membranes.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like RT play a crucial role in mitigating this cellular damage. This guide provides a comprehensive overview of the known in vitro antioxidant mechanisms of this compound, details standard experimental protocols for its evaluation, and visualizes key pathways and workflows.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is its ability to inhibit lipid peroxidation, a destructive free-radical chain reaction that damages cell membranes.[1]

-

Hydrogen Atom Donation: RT exhibits its antioxidative action by abstracting hydrogen atoms from the active methylene (B1212753) groups of polyunsaturated fatty acids (PUFAs) within cell membranes.[1][2] By donating a hydrogen atom, RT effectively neutralizes lipid radicals, thereby terminating the peroxidation chain reaction and preserving membrane integrity.[1]

-

Broad-Spectrum Inhibition: The compound has demonstrated suppressive activity against both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation, indicating its capacity to intervene in multiple oxidative pathways.[1][2]

As a derivative of Riboflavin, its function is also contextualized by the antioxidant roles of its parent molecule. Riboflavin is a precursor to the cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for the function of oxidoreductases.[[“]][6] Notably, FAD is a critical cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione, a key scavenger of free radicals.[[“]][6]

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. 752-56-7・this compound・185-00861・183-00862[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. consensus.app [consensus.app]

- 6. Vitamin B2 (Riboflavin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Riboflavin Tetrabutyrate for the Study of Vitamin B2 Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of vitamin B2, and its application in metabolic research. This document details its biochemical properties, metabolic pathways, and the analytical methodologies required for its study, offering a valuable resource for scientists in academia and the pharmaceutical industry.

Introduction to Riboflavin Tetrabutyrate

Riboflavin, or vitamin B2, is a water-soluble vitamin crucial for a wide array of metabolic pathways. It is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are essential for cellular respiration, energy metabolism, and the metabolism of fats, drugs, and steroids. However, the study of riboflavin metabolism can be challenging due to its limited solubility.

This compound is a synthetic ester of riboflavin, designed to overcome the solubility limitations of its parent compound. As a lipophilic derivative, it exhibits enhanced solubility in organic solvents and lipids, making it a valuable tool for various experimental applications, including in vivo studies requiring administration in lipid-based vehicles.[1]

Physicochemical and Biochemical Properties

This compound is produced by the esterification of riboflavin with four butyrate (B1204436) molecules. This modification significantly increases its lipophilicity, allowing for improved absorption and potentially sustained release of riboflavin in vivo.

Metabolic Conversion: Upon administration, this compound is hydrolyzed by esterases, primarily in the intestine and liver, to release free riboflavin and butyric acid. This enzymatic cleavage is a critical step for the subsequent utilization of riboflavin in the body. The released riboflavin is then available for absorption and conversion into its active coenzyme forms, FMN and FAD.

Signaling Pathways and Metabolic Fate

The metabolic journey of this compound begins with its hydrolysis and culminates in the integration of the released riboflavin into the cellular machinery.

Hydrolysis and Absorption of this compound

The following diagram illustrates the initial steps in the metabolism of orally administered this compound.

Caption: Metabolic conversion of this compound in the small intestine.

Cellular Uptake and Conversion to Active Coenzymes

Once absorbed, free riboflavin is transported to various tissues and taken up by cells. Inside the cell, it is converted into its biologically active forms, FMN and FAD, through a two-step enzymatic process.

Caption: Intracellular conversion of riboflavin to FMN and FAD.

Quantitative Data on Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on riboflavin provide a baseline for understanding its metabolic fate. The bioavailability of riboflavin is known to be a saturable process.[2] this compound, as a prodrug, is designed to enhance the delivery of riboflavin. A study on a gastric retention formulation of riboflavin showed that modifying the release profile can significantly increase bioavailability.[3]

| Parameter | Riboflavin (Oral) | Notes |

| Tmax (hours) | ~1.1 | Time to reach maximum plasma concentration.[2] |

| Bioavailability | Saturable, with a maximum absorption of ~27 mg from a single dose.[2] | The bioavailability from food sources is generally high.[4][5] |

| Elimination | Primarily renal excretion. | Urinary excretion reflects dietary intake once tissues are saturated. |

Experimental Protocols

In Vivo Administration in Rodent Models

The following protocol is a general guideline for the oral administration of lipophilic compounds like this compound to rodents.

Objective: To study the pharmacokinetics and tissue distribution of riboflavin following oral administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, sesame oil)

-

Syringes

-

Animal balance

Procedure:

-

Preparation of Dosing Solution: Dissolve the desired amount of this compound in the chosen vehicle. Gentle heating and sonication may be required to achieve complete dissolution.

-

Animal Handling and Dosing:

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

-

Collect urine and feces throughout the study period.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestine).

-

Workflow Diagram:

Caption: Workflow for in vivo study of this compound in rodents.

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Objective: To simultaneously quantify this compound and riboflavin in plasma samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (HPLC grade)

-

Formic acid or acetic acid

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of ACN or MeOH to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 270 nm for riboflavin and a wavelength determined by a UV scan for this compound.[8]

-

Injection Volume: 20 µL

Calibration Curve: Prepare a series of standard solutions of this compound and riboflavin in the mobile phase at known concentrations to generate a calibration curve.[8]

Objective: For highly sensitive and specific quantification of riboflavin and its metabolites.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Similar to the HPLC-UV method, involving protein precipitation and solvent evaporation.

LC-MS/MS Parameters (Example):

-

Chromatographic conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate compatible with the MS interface.

-

Ionization Mode: Positive ESI

-

MRM Transitions:

-

Riboflavin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 377.2 -> 243.2)[9]

-

This compound: The specific transitions would need to be determined experimentally.

-

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[10][11]

Objective: To assess the permeability of this compound across an intestinal epithelial cell barrier.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and reagents

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the test compound (this compound dissolved in HBSS, potentially with a co-solvent for lipophilic compounds) to the apical (A) or basolateral (B) side of the monolayer.

-

At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

-

Analysis: Quantify the concentration of the compound in the collected samples using HPLC or LC-MS/MS.

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt: rate of drug appearance in the receiver compartment

-

A: surface area of the filter membrane

-

C0: initial concentration of the drug in the donor compartment

-

-

Experimental Workflow for Caco-2 Assay:

Caption: Workflow for Caco-2 cell permeability assay.

Conclusion

This compound serves as a valuable lipophilic prodrug for studying the metabolism and therapeutic potential of vitamin B2. Its enhanced solubility allows for easier formulation and administration in preclinical studies. This guide provides a foundational understanding of the metabolic pathways involved and outlines key experimental protocols for its investigation. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to directly compare its bioavailability to that of riboflavin in various formulations. The methodologies and information presented herein are intended to support researchers in designing and executing robust studies in the field of vitamin metabolism and drug development.

References

- 1. Quantification of the bioavailability of riboflavin from foods by use of stable-isotope labels and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability of riboflavin from a gastric retention formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative bioavailability of vitamins in human foods sourced from animals and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. instechlabs.com [instechlabs.com]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. glsciences.com [glsciences.com]

- 9. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. Caco-2 Permeability | Evotec [evotec.com]

An In-Depth Technical Guide to Riboflavin Tetrabutyrate (CAS 752-56-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (B1680620) Tetrabutyrate (RTB), a synthetic lipophilic derivative of Riboflavin (Vitamin B2), represents a significant advancement in enhancing the therapeutic potential of its parent molecule. By esterifying riboflavin with four butyrate (B1204436) moieties, RTB overcomes the inherent limitations of riboflavin's saturable absorption mechanism, leading to improved bioavailability and sustained plasma concentrations. This technical guide provides a comprehensive overview of Riboflavin Tetrabutyrate, consolidating data on its physicochemical properties, mechanism of action, pharmacokinetics, and therapeutic applications. Detailed experimental protocols, quantitative data tables, and pathway diagrams are presented to support advanced research and development activities.

Physicochemical Properties

This compound is an orange-yellow crystalline powder. Its lipophilic nature, conferred by the butyrate esters, makes it freely soluble in organic solvents like methanol (B129727) and ethanol (B145695), in contrast to riboflavin, which is sparingly soluble in water.[1] This enhanced solubility in lipids is a key factor in its improved absorption and distribution characteristics.

| Property | Value | Reference(s) |

| CAS Number | 752-56-7 | [2][3] |

| Molecular Formula | C₃₃H₄₄N₄O₁₀ | [2][3] |

| Molecular Weight | 656.72 g/mol | [2][3] |

| Appearance | Orange-yellow crystals or crystalline powder | [4] |

| Melting Point | 146 - 151 °C | [2] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | DMSO: 100 mg/mL (152.27 mM) | [5] |

| Ethanol (95): Freely soluble | [4] | |

| Methanol: Freely soluble | [4] | |

| Chloroform: Freely soluble | [4] | |

| Water: Practically insoluble | [4] | |

| Synonyms | Vitamin B2 tetrabutyrate, Riboflavin 2',3',4',5'-tetrabutyrate | [6] |

Mechanism of Action

This compound functions as a prodrug that is hydrolyzed in the body to release riboflavin and butyric acid. Its therapeutic effects are derived from the combined and potentially synergistic actions of these two molecules, amplified by the superior pharmacokinetic profile of the parent compound.

Antioxidant and Anti-Lipid Peroxidation Effects

A primary mechanism of RTB is its potent antioxidant activity. It effectively suppresses lipid peroxidation, a key process in cellular damage induced by oxidative stress. RTB can intercept free radicals and terminate damaging chain reactions by donating a hydrogen atom from the polyunsaturated fatty acids in cell membranes, thereby preserving membrane integrity.[7] This action is crucial in mitigating cellular damage associated with various pathological conditions.

Role in Cellular Metabolism

Upon hydrolysis, the released riboflavin acts as a precursor for the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[8] These flavocoenzymes are indispensable for a multitude of metabolic pathways, most notably acting as electron carriers in the mitochondrial electron transport chain, which is central to cellular energy (ATP) production.[8][9] The butyrate component may also serve as an energy source for colonocytes.[8]

Inhibition of Platelet Aggregation

In vitro and in vivo studies have demonstrated that RTB can inhibit platelet aggregation.[10] This effect is particularly noted against aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (Aa). The mechanism appears to be linked to a reduction of lipoperoxides in the plasma, rather than direct effects on platelet cyclic AMP or prostaglandin (B15479496) metabolism.[10]

| Condition | Inducer | Effective Concentration (In Vitro) | Outcome | Reference |

| In Vitro | ADP (4 µg/mL) | > 1 µg/mL | Dose-dependent inhibition of platelet aggregation | [10] |

| In Vitro | Arachidonic Acid (1 mM) | > 0.1 µg/mL | Dose-dependent inhibition of platelet aggregation | [10] |

| In Vivo (Human) | ADP & Arachidonic Acid | 80 mg (single bolus) | Inhibition of aggregation 4 hrs post-administration; significant decrease in plasma malondialdehyde | [10] |

Pharmacokinetics and Metabolism

The esterification of riboflavin significantly alters its pharmacokinetic profile. As a lipophilic prodrug, RTB is believed to be absorbed more readily through the digestive canal, followed by hydrolysis by lipases to release riboflavin.[2] This bypasses the saturable, carrier-mediated transport system that limits the absorption of free riboflavin.[10][11]

Studies have shown that intramuscular injection of RTB in animal models results in a slower rise in total riboflavin blood levels, which remain at an effective level for a longer duration compared to the administration of free riboflavin.[3] Consequently, the urinary excretion of riboflavin is also prolonged.[3]

While specific pharmacokinetic parameters for RTB are not widely published, the data for its active metabolite, riboflavin, provide a crucial baseline for understanding its therapeutic window.

| Parameter | Value (for Oral Riboflavin) | Description | Reference(s) |

| Absorption Half-life (t½) | 1.1 hours | Time for 50% of the absorbable dose to be absorbed. | [10][11] |

| Maximal Single Dose Absorption | ~27 mg | The saturable transport mechanism limits absorption from a single oral dose. | [10][11] |

| Elimination | Primarily renal excretion | Urinary excretion accounts for about half of the overall removal from plasma. | [10][11] |

| Metabolism | Converted to FMN and FAD | Occurs in erythrocytes, GI mucosal cells, and the liver. | [6] |

Therapeutic Potential and Research Applications

The unique properties of RTB make it a compound of interest in several therapeutic areas.

-

Neuroprotection: By combating oxidative stress and supporting mitochondrial energy production, RTB and its active metabolite riboflavin have demonstrated neuroprotective effects in preclinical models of neurological diseases and cerebral ischemia.[12][13][14]

-

Cardiovascular Health: The ability of RTB to inhibit platelet aggregation and its potential to lower plasma lipids suggest a role in managing cardiovascular risk factors.[10]

-

Hyperlipidemia: Early studies indicated that RTB may have a therapeutic and preventive effect on hyperlipidemia.[2]

-

Drug Delivery: The parent molecule, riboflavin, is actively being explored as a targeting ligand for drug delivery systems. Riboflavin transporters (RFVTs) are often overexpressed in cancer cells, providing a pathway for targeted delivery of conjugated nanoparticles or chemotherapeutics.

-

Commercial Applications: RTB is utilized as a stable, bioavailable source of Vitamin B2 in pharmaceuticals, nutritional supplements, cosmetics, and animal feed.[2]

Key Experimental Protocols

Synthesis of this compound

A high-yield synthesis can be achieved via acid-catalyzed esterification.[3]

Methodology:

-

Add 1 g of riboflavin to 10 cm³ of butyric anhydride.

-

With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous perchloric acid solution.

-

Allow the reaction to proceed. The mixture will generate heat and turn into a clear, orange-yellow solution.

-

Pour the reaction mixture into 50 cm³ of water to precipitate the product.

-

Concentrate the resulting orange-yellow layer under reduced pressure.

-

Recrystallize the crude this compound from a suitable solvent such as ether, benzene, or ethanol for purification.[3]

In Vivo Administration in Rat Models

This protocol is for studying the distribution and effects of RTB after oral or subcutaneous administration.

Methodology:

-

Preparation of Dosing Solution:

-

For oral administration (per os): Suspend 700 µg of this compound-¹⁴C in 0.2 mL of soybean oil.

-

For subcutaneous injection: Dissolve 700 µg of this compound-¹⁴C in 1 mL of soybean oil.

-

-

Administration:

-

Administer the suspension orally to rats using a gavage needle.

-

Inject the solution subcutaneously into the back of the rat.

-

-

Sample Collection: At designated time points post-administration, collect blood and tissues for analysis of radioactivity or metabolite concentrations.

Safety and Toxicology

This compound is considered to have a low toxicity profile, which is consistent with its hydrolysis to the generally recognized as safe (GRAS) compound riboflavin. However, as with any chemical, appropriate safety precautions should be taken during handling.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 7500 mg/kg | [3][7] |

| LD₅₀ | Rat | Intraperitoneal | > 4500 mg/kg | [3][7] |

| LD₅₀ | Mouse | Oral | > 15 g/kg | [7] |

| Carcinogenicity | N/A | N/A | No data available | [3][7] |

| Mutagenicity | N/A | N/A | No data available | [7] |

| Human Safety | N/A | Oral | May cause skin, eye, and respiratory irritation upon direct contact.[7] The parent compound, riboflavin, has no established Tolerable Upper Intake Level (UL) and is considered safe even at high doses (400 mg/day). | [7] |

Conclusion and Future Directions

This compound (CAS 752-56-7) is a well-characterized, lipophilic derivative of Vitamin B2 with a strong safety profile and significant therapeutic potential. Its primary advantages lie in its enhanced bioavailability and sustained release of riboflavin, enabling it to act as a potent antioxidant and metabolic supporter. While preclinical data are promising, particularly in the realms of neuroprotection and cardiovascular health, a notable gap exists in the form of registered clinical trials. Future research should focus on controlled human studies to translate the established preclinical benefits into validated clinical applications. Further elucidation of its pharmacokinetic and pharmacodynamic profile in humans will be critical for optimizing dosing strategies and establishing its role in modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 752-56-7 [thegoodscentscompany.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. westliberty.edu [westliberty.edu]

- 8. Bioavailability of riboflavin from a gastric retention formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of orally and intravenously administered riboflavin in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. kmpharma.in [kmpharma.in]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. crnusa.org [crnusa.org]

Lipophilic Derivatives of Riboflavin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, physicochemical properties, and diverse research applications of lipophilic derivatives of riboflavin (B1680620). By enhancing the lipophilicity of the parent vitamin B2 molecule, these derivatives offer improved solubility in organic solvents and better integration into lipid-based delivery systems, opening up new avenues for their use in photodynamic therapy (PDT), drug delivery, and cellular imaging. This document provides a comprehensive overview of key quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in their mechanism of action.

Introduction to Lipophilic Riboflavin Derivatives

Riboflavin, or vitamin B2, is a water-soluble vitamin essential for various metabolic processes. However, its hydrophilicity limits its application in certain research areas that require solubility in non-aqueous environments or efficient passage through cellular membranes. To overcome these limitations, researchers have developed a range of lipophilic derivatives by esterifying the hydroxyl groups of riboflavin's ribityl side chain with various fatty acids or other lipophilic moieties. These modifications significantly increase the molecule's lipophilicity, leading to enhanced performance in applications such as photodynamic therapy and targeted drug delivery.

Commonly studied lipophilic riboflavin derivatives include:

-

Riboflavin Tetraesters: Such as riboflavin tetrabutyrate (RTB) and riboflavin tetraacetate (RTA), where all four hydroxyl groups of the ribityl chain are esterified.

-

Long-Chain Fatty Acid Esters: Derivatives bearing stearate, palmitate, or other long-chain fatty acids, which dramatically increase lipophilicity.

-

Phospholipid Conjugates: Amphiphilic derivatives where riboflavin is conjugated to a phospholipid, facilitating their incorporation into liposomes and other lipid-based nanocarriers.

-

Methylated and Acetylated Derivatives: Such as 3-methyl-tetraacetyl riboflavin (3MeTARF), which exhibit altered photophysical properties.

Physicochemical and Photodynamic Properties

The increased lipophilicity of these derivatives influences their solubility, photodynamic efficacy, and interaction with biological systems. The following tables summarize key quantitative data for select lipophilic riboflavin derivatives in comparison to the parent riboflavin molecule.

Table 1: Physicochemical Properties of Riboflavin and its Lipophilic Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility |

| Riboflavin | C₁₇H₂₀N₄O₆ | 376.36 | -1.46 | 0.1-0.3 g/L |

| This compound (RTB) | C₃₃H₄₄N₄O₁₀ | 656.72 | 3.72 (Predicted) | Insoluble[1] |

| Riboflavin Tetraacetate (RTA) | C₂₅H₂₈N₄O₁₀ | 544.51 | Not Available | Insoluble |

Table 2: Photodynamic Properties of Riboflavin and its Derivatives

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Photolysis Quantum Yield (Φph) |

| Riboflavin | 0.51-0.61[2] | 1.1 x 10⁻³ |

| 3-Methyl-tetraacetyl riboflavin (3MeTARF) | Similar to Riboflavin | < 10⁻⁵ |

Research Applications

Lipophilic riboflavin derivatives are being actively investigated for a variety of research applications, primarily leveraging their photosensitizing capabilities and improved cellular uptake.

Photodynamic Therapy (PDT)

As potent photosensitizers, riboflavin and its derivatives can generate reactive oxygen species (ROS), particularly singlet oxygen, upon irradiation with light of a specific wavelength (typically blue or UVA light). This property makes them promising agents for PDT in cancer treatment and antimicrobial applications. The enhanced lipophilicity of the derivatives facilitates their accumulation in the lipid-rich environments of cellular membranes and organelles, such as mitochondria, which are key targets in PDT-induced apoptosis.

Drug Delivery

The amphiphilic nature of some riboflavin derivatives, particularly phospholipid conjugates, allows for their seamless integration into liposomes and other nanoparticles. These nanocarriers can be used to encapsulate and deliver other therapeutic agents, with the riboflavin moiety potentially acting as a targeting ligand for cells that overexpress riboflavin transporters, which is often the case in cancer cells.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative lipophilic riboflavin derivatives and for key experiments to evaluate their efficacy.

Synthesis of this compound (RTB)

Materials:

-

Riboflavin

-

Butyric anhydride

-

Perchloric acid (60% aqueous solution)

-

Water

-

Ether, Benzene, or Ethanol for recrystallization

Procedure: [4]

-

To 1 gram of riboflavin, add 10 cm³ of butyric anhydride.

-

With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.

-

Pour the reaction mixture into 50 cm³ of water.

-

Concentrate the resulting orange-yellow layer under reduced pressure.

-

Crystallize the this compound from ether.

-

The expected yield is approximately 1.5 grams, with a melting point of 145 to 147 °C.

Preparation of Riboflavin-Loaded Liposomes

Materials:

-

Riboflavin derivative (e.g., riboflavin-phospholipid conjugate)

-

Phosphatidylcholine (PC)

-

Cholesterol (CH)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve the riboflavin derivative, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture.

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

Hydrate the lipid film with PBS buffer by vortexing or sonication. This will result in the formation of multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

-

The resulting liposomal suspension can be purified from unencapsulated material by dialysis or size exclusion chromatography.

Determination of Reactive Oxygen Species (ROS) Generation

Materials:

-

Photosensitizer (lipophilic riboflavin derivative) solution

-

Singlet Oxygen Sensor Green (SOSG) or 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)

-

Light source with appropriate wavelength and intensity

-

Fluorometer or UV-Vis spectrophotometer

Procedure (using SOSG):

-

Prepare a solution of the riboflavin derivative in a suitable solvent.

-

Add Singlet Oxygen Sensor Green to the solution.

-

Expose the solution to a light source of the appropriate wavelength to excite the photosensitizer.

-

Measure the increase in fluorescence of SOSG at its emission maximum (around 525 nm) over time. The rate of increase in fluorescence is proportional to the rate of singlet oxygen generation.

Western Blot Analysis of MAPK Pathway Activation

Materials:

-

Cell culture reagents

-

Lipophilic riboflavin derivative

-

Light source for PDT

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of p38 and JNK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Cell Treatment: Culture cancer cells to the desired confluency. Treat the cells with the lipophilic riboflavin derivative for a specified time, followed by irradiation with light.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated p38 and JNK. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p38 and JNK, indicating the activation of the MAPK pathway.

Signaling Pathways

The biological effects of lipophilic riboflavin derivatives, particularly in the context of photodynamic therapy, are mediated by complex signaling pathways initiated by the generation of reactive oxygen species.

PDT-Induced Mitochondrial Apoptosis

Photodynamic therapy with photosensitizers that localize in the mitochondria, such as lipophilic riboflavin derivatives, can trigger the intrinsic pathway of apoptosis.

Upon light activation, the riboflavin derivative generates ROS, leading to mitochondrial damage. This damage results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis.

ROS-Mediated MAPK and NF-κB Signaling

Reactive oxygen species are known to activate stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

ROS can activate the MAPK signaling cascades, including the p38 and JNK pathways, which are involved in promoting apoptosis.[6] Simultaneously, ROS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα.[4][7][8][9][10] This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of genes involved in the inflammatory response.[4][7][8][9][10]

Experimental Workflow for In Vitro PDT Efficacy

The following diagram outlines a typical experimental workflow for evaluating the photodynamic efficacy of a lipophilic riboflavin derivative in a cancer cell line.

This workflow begins with culturing the target cancer cells, followed by incubation with the lipophilic riboflavin derivative to allow for cellular uptake. The cells are then irradiated with light of an appropriate wavelength to activate the photosensitizer. Post-treatment, a battery of assays is performed to assess the treatment's efficacy, including cell viability assays to determine cytotoxicity, intracellular ROS detection to confirm the photodynamic effect, apoptosis assays to elucidate the mode of cell death, and Western blotting to investigate the involvement of specific signaling pathways.

Conclusion

Lipophilic derivatives of riboflavin represent a versatile class of compounds with significant potential in various research fields, particularly in the development of novel cancer therapies and drug delivery systems. Their enhanced lipophilicity overcomes the limitations of the parent riboflavin molecule, allowing for improved formulation, cellular uptake, and efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the applications of these promising molecules. Further research into the synthesis of novel derivatives with tailored properties and a deeper understanding of their interactions with biological systems will continue to drive innovation in this exciting area.

References

- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amphiphilic Phospholipid-Based Riboflavin Derivatives for Tumor Targeting Nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression [mdpi.com]

Methodological & Application

Application Note: HPLC Analysis for the Quantification of Riboflavin Tetrabutyrate

Introduction

Riboflavin tetrabutyrate, a fat-soluble derivative of Riboflavin (Vitamin B2), is utilized in pharmaceutical formulations and fortified foods.[1] Accurate quantification of this compound is crucial for quality control and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The stationary phase is a non-polar C18 column, and the mobile phase is a mixture of acetonitrile (B52724) and water. This combination allows for the effective separation of this compound from other components. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Standard LC System |

| Column | Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)[1] |

| Mobile Phase | Acetonitrile : Water (3:2, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Detection Wavelength | 445 nm[1] |

| Injection Volume | 20 µL[1] |

2. Preparation of Standard Solutions

-

Stock Standard Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 100 mL amber volumetric flask. Add 50 mL of ethanol (B145695) and sonicate for 5 minutes to dissolve.[1] Dilute to volume with ethanol. This solution should be stored protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range.

3. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a nutritional drink is provided below.[1]

-

Accurately weigh a representative amount of the sample (e.g., 2 g of a nutritional drink) into a 100 mL amber volumetric flask.[1]

-

Add 50 mL of ethanol and sonicate for 5 minutes to extract the this compound.[1]

-

Dilute to volume with ethanol.[1]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

4. Method Validation Parameters

While specific validation data for this compound is not extensively published, typical validation parameters for related compounds like Riboflavin can be adapted. The following should be assessed according to ICH guidelines:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999[2] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | The peak for this compound should be well-resolved from other components and excipients. |

Data Presentation

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| Column | Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)[1] |

| Mobile Phase | Acetonitrile : Water (3:2, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Temperature | 40 °C[1] |

| Detection | UV at 445 nm[1] |

| Injection Volume | 20 µL[1] |

Table 2: Example Calibration Curve Data for this compound

| Concentration (mg/L) | Peak Area |

| 0.1 | (Example Value) |

| 0.25 | (Example Value) |

| 0.5 | (Example Value) |